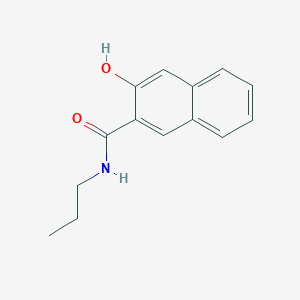
(+)-Demethoxyexcelsin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Demethoxyexcelsin is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties and its role in plant biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Demethoxyexcelsin typically involves several steps, starting from readily available starting materials. The synthetic route may include:
Formation of the core structure: This involves the construction of the basic skeleton of the compound through a series of organic reactions such as aldol condensation, cyclization, and reduction.
Functional group modifications: Introduction of specific functional groups to achieve the desired chemical structure. This may involve reactions like methylation, hydroxylation, and demethylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch processing: Conducting the synthesis in large reactors with controlled temperature, pressure, and reaction time.
Continuous flow synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Demethoxyexcelsin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(+)-Demethoxyexcelsin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential role in plant biochemistry and its effects on plant growth and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (+)-Demethoxyexcelsin involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme inhibition: Inhibiting the activity of certain enzymes involved in metabolic processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
(+)-Demethoxyexcelsin can be compared with other similar compounds, such as:
Excelsin: A related compound with similar structural features but different functional groups.
Demethoxyexcelsin analogs: Compounds with slight modifications to the chemical structure of this compound, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
50696-38-3 |
|---|---|
Molekularformel |
C21H20O7 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
6-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C21H20O7/c1-22-17-5-12(6-18-21(17)28-10-27-18)20-14-8-23-19(13(14)7-24-20)11-2-3-15-16(4-11)26-9-25-15/h2-6,13-14,19-20H,7-10H2,1H3/t13-,14-,19+,20+/m1/s1 |
InChI-Schlüssel |
FHVJDYZMZCJFRZ-NSMLZSOPSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC6=C(C=C5)OCO6 |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


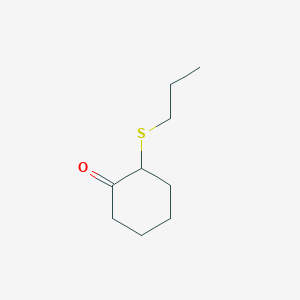
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)

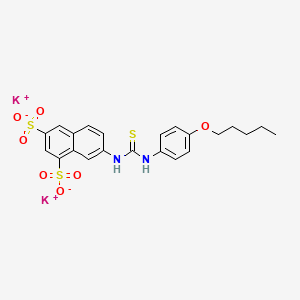
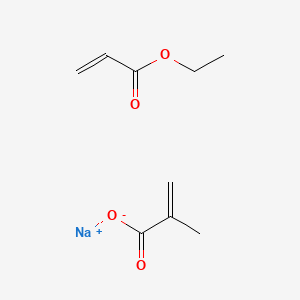
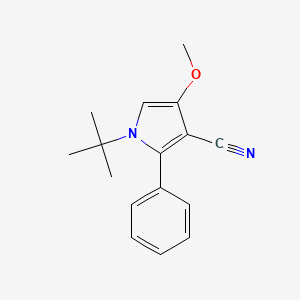
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
